Comparative Transporter Affinity: (+)-4-MA Ki Values vs. d-Amphetamine and 4-MTA
The in vitro binding affinity of 4-methylamphetamine for the three major monoamine transporters differs significantly from the well-characterized stimulant d-amphetamine. For 4-MA, the Ki values are 44.1 nM at DAT, 22.2 nM at NET, and 53.4 nM at SERT [1]. In contrast, d-amphetamine (the S(+) enantiomer of amphetamine) exhibits Ki values of approximately 34 nM at DAT and 39 nM at NET, but is markedly less potent at SERT, with a Ki of ~3830 nM [1]. This demonstrates that 4-MA possesses roughly 70-fold higher affinity for the serotonin transporter than d-amphetamine. Furthermore, another comparator, 4-Methylthioamphetamine (4-MTA), acts as a highly selective SERT agent with an IC50 of 102 nM for blocking serotonin re-uptake, a different functional mechanism than the balanced release profile of 4-MA .
| Evidence Dimension | Transporter Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | 44.1 (DAT), 22.2 (NET), 53.4 (SERT) |
| Comparator Or Baseline | d-Amphetamine: ~34 (DAT), ~39 (NET), ~3830 (SERT); 4-MTA: IC50 102 nM (SERT re-uptake inhibition) |
| Quantified Difference | ~70-fold higher affinity for SERT for 4-MA vs d-amphetamine |
| Conditions | In vitro radioligand binding assays in rat brain synaptosomes or transfected cells [1] |
Why This Matters
This quantitative difference in SERT affinity defines 4-MA as a tool for studying serotonergic systems with a balanced releasing profile, distinct from the primarily dopaminergic/noradrenergic d-amphetamine and the pure serotonergic reuptake inhibitor 4-MTA.
- [1] Rothman RB, Baumann MH, Dersch CM, et al. Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. 2001;39(1):32-41. PMID: 11071707. View Source
